Cas no 19005-93-7 (Indole-2-carbaldehyde)

Indole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-2-carbaldehyde
- Indole-2-carboxaldehyde
- 1-H-Indole-2-carbaxaldehyde
- 1H-INDOLE-2-CARBOXALDEHYDE
- 2-formyl-1H-indole
- 2-Formylindole
- 2-indolecarboxaldehyde
- indole-2-aldehyde
- indole-2-carbaldehyde
- indolecarboxaldehyde
- 1H-Indole-2-carboxaldehyde (9CI)
- 1H-indole-2-carbaldehyde(SALTDATA: FREE)
- Indole-2-carboxaldehyde 97%
- 1H-Indolecarboxaldehyde
- R5N9CD7DLM
- SBNOTUDDIXOFSN-UHFFFAOYSA-N
- Indolaldehyd
- formyl indole
- indole aldehyde
- 2-indolealdehyde
- 2-formyl indole
- NSC71792
- indol-2-carbaldehyde
- 2-Hydroxymethylenindol
- PubChem18050
- Indole 2-carboxaldehyde
- 1H-indole-2-carbaldehyd
- AB12824
- NSC 71792
- AC-4322
- Indole-2-carboxaldehyde, 97%
- EN300-118077
- BDBM50037781
- AN-970/40920420
- W-206402
- CS-W016366
- 457899-31-9
- DTXSID50172468
- NCIOpen2_000583
- (E)-(2H-Indol-2-ylidene)methanol
- 19005-93-7
- I0852
- 1H-Indole-2-carbaldehyde #
- SCHEMBL98455
- HY-W015650
- FT-0660338
- A16023
- CHEMBL223708
- AKOS000302910
- BB 0219951
- MFCD03001425
- CF-0774
- 457899-32-0
- (Z)-(2H-Indol-2-ylidene)methanol
- AM803433
- SY042244
- Z1203160203
- SCHEMBL9936320
- UNII-R5N9CD7DLM
- NSC-71792
- DB-022362
- DTXCID9094959
- Indole-2-carbaldehyde
-
- MDL: MFCD03001425
- Inchi: 1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-6,10H
- InChI Key: SBNOTUDDIXOFSN-UHFFFAOYSA-N
- SMILES: O=C([H])C1=C([H])C2=C([H])C([H])=C([H])C([H])=C2N1[H]
Computed Properties
- Exact Mass: 145.052764g/mol
- Surface Charge: 0
- XLogP3: 2.2
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 1
- Monoisotopic Mass: 145.052764g/mol
- Monoisotopic Mass: 145.052764g/mol
- Topological Polar Surface Area: 32.9Ų
- Heavy Atom Count: 11
- Complexity: 158
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: 7
- Surface Charge: 0
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.278
- Melting Point: 138.0 to 142.0 deg-C
- Boiling Point: 339.1°C at 760 mmHg
- Flash Point: 166.8 oC
- Refractive Index: 1.729
- Solubility: Soluble in Methanol.
- PSA: 32.86000
- LogP: 1.98040
- Sensitiveness: Air Sensitive
Indole-2-carbaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
- Safety Term:S26;S36
- Risk Phrases:R36
- HazardClass:IRRITANT
Indole-2-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Indole-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM111081-5g |
1H-indole-2-carbaldehyde |
19005-93-7 | 95%+ | 5g |
$*** | 2023-03-30 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031173-250mg |
Indole-2-carbaldehyde |
19005-93-7 | 97% | 250mg |
¥25 | 2024-05-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0852-5g |
Indole-2-carbaldehyde |
19005-93-7 | 97.0%(GC) | 5g |
¥4115.0 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024589-100g |
1H-Indole-2-carbaldehyde |
19005-93-7 | 98% | 100g |
¥6494 | 2023-04-15 | |
eNovation Chemicals LLC | Y1126042-25g |
1H-Indole-2-carbaldehyde |
19005-93-7 | 95% | 25g |
$3100 | 2024-07-28 | |
Enamine | EN300-118077-0.5g |
1H-indole-2-carbaldehyde |
19005-93-7 | 95% | 0.5g |
$46.0 | 2023-06-08 | |
Chemenu | CM111081-25g |
1H-indole-2-carbaldehyde |
19005-93-7 | 95%+ | 25g |
$505 | 2021-08-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | JP490-5g |
Indole-2-carbaldehyde |
19005-93-7 | 97% | 5g |
¥678.0 | 2023-09-02 | |
Key Organics Ltd | CF-0774-10G |
1H-indole-2-carbaldehyde |
19005-93-7 | >95% | 10g |
£85.00 | 2025-02-09 | |
Enamine | EN300-118077-25.0g |
1H-indole-2-carbaldehyde |
19005-93-7 | 95% | 25g |
$549.0 | 2023-06-08 |
Indole-2-carbaldehyde Suppliers
Indole-2-carbaldehyde Related Literature
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Imtiyaz Ahmad Wani,Aditya Bhattacharyya,Masthanvali Sayyad,Manas K. Ghorai Org. Biomol. Chem. 2018 16 2910
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Avipsa Ghosh,Levi M. Stanley Chem. Commun. 2014 50 2765
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Wangqing Kong,Chunling Fu,Shengming Ma Org. Biomol. Chem. 2012 10 2164
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Jinxian Liu,Shengming Ma Org. Biomol. Chem. 2013 11 4186
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5. Efficient selective synthesis of 2-substituted indoles from complex-base-promoted arynic cyclisationsCatherine Kuehm-Caubère,Ivan Rodriguez,Bruno Pfeiffer,Pierre Renard,Paul Caubère J. Chem. Soc. Perkin Trans. 1 1997 2857
Additional information on Indole-2-carbaldehyde
Comprehensive Overview of Indole-2-carbaldehyde (CAS No. 19005-93-7): Properties, Applications, and Industry Insights
Indole-2-carbaldehyde (CAS No. 19005-93-7) is a versatile organic compound widely recognized for its role in pharmaceutical synthesis, agrochemical development, and material science. This aromatic aldehyde, featuring an indole core substituted at the 2-position with a formyl group, has garnered significant attention due to its unique reactivity and structural properties. Researchers and industry professionals frequently search for terms like "Indole-2-carbaldehyde synthesis", "CAS 19005-93-7 applications", and "indole derivatives in drug discovery", reflecting its multidisciplinary relevance.
The compound's molecular structure (C9H7NO) enables diverse chemical transformations, making it a valuable intermediate for constructing complex heterocycles. Recent studies highlight its utility in green chemistry initiatives, particularly in catalyst-free reactions and solvent-free conditions—topics trending in sustainable chemistry forums. Analytical techniques such as HPLC purification of indole aldehydes and NMR characterization of CAS 19005-93-7 remain high-priority search queries among quality control specialists.
In pharmaceutical contexts, Indole-2-carbaldehyde serves as a precursor for bioactive molecules targeting neurological and oncological pathways. The surge in searches for "indole-based kinase inhibitors" and "aldehyde-directed C-H activation" underscores its importance in modern medicinal chemistry. Notably, its derivatives exhibit potential in neuroprotective agent development—a hot topic aligned with growing interest in neurodegenerative disease research.
Material scientists value this compound for designing organic semiconductors and photoluminescent materials, with patent analyses showing increased innovation in indole-containing OLEDs. The compound's fluorescence properties prompt frequent investigations into "indole-2-carbaldehyde spectroscopic data" and "solvatochromism studies". Regulatory databases confirm its approval for use in fragrance compositions, addressing queries about IFRA compliance of indole derivatives.
From a commercial perspective, supply chain analytics reveal growing demand for high-purity CAS 19005-93-7 across North America and Asia-Pacific regions. Industry reports correlate this trend with expanded applications in crop protection chemicals and electronic material precursors. Technical discussions often focus on large-scale indole-2-carbaldehyde production methods and stability under various storage conditions—key concerns for bulk manufacturers.
Emerging research explores the compound's role in metal-organic frameworks (MOFs) and supramolecular chemistry, with particular interest in its hydrogen bonding capacity. These developments respond to academic searches for "indole aldehydes in crystal engineering" and "CAS 19005-93-7 coordination chemistry". The compound's chiral center at the 2-position also makes it relevant to asymmetric synthesis studies, a rapidly growing field in synthetic organic chemistry.
Quality specifications for Indole-2-carbaldehyde typically emphasize ≥98% purity by GC analysis, with specialized grades available for electrochemical applications and high-throughput screening. Recent advancements in continuous flow chemistry have optimized its preparation, addressing industrial needs for process intensification—a major trend in chemical manufacturing optimization. Safety data sheets highlight standard handling procedures comparable to other aromatic aldehydes, with proper ventilation and PPE being essential.
The compound's future prospects appear promising, particularly in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development. These cutting-edge applications align with increasing searches for "indole-based bifunctional molecules" and "aldehyde handles for bioconjugation". As analytical techniques advance, studies utilizing cryo-EM and mass spectrometry imaging further expand its potential in chemical biology research.
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